molecular formula C11H20Cl3N3O B2993106 3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride CAS No. 1774897-68-5

3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

Cat. No.: B2993106
CAS No.: 1774897-68-5
M. Wt: 316.65
InChI Key: LHXCZYDUXOKKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C11H18ClN3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, along with a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Attachment of the Piperidine Moiety: The piperidine ring is attached to the pyridine ring through nucleophilic substitution reactions.

    Formation of the Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt form using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

Properties

IUPAC Name

3-methoxy-N-piperidin-4-ylpyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.3ClH/c1-15-10-3-2-6-13-11(10)14-9-4-7-12-8-5-9;;;/h2-3,6,9,12H,4-5,7-8H2,1H3,(H,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXCZYDUXOKKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)NC2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.